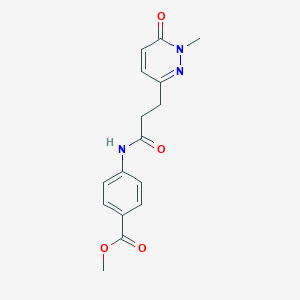

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate

Description

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via a propanamido group to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. This structure combines a lipophilic ester group with a heterocyclic system, a design strategy commonly employed in medicinal chemistry to optimize binding affinity and pharmacokinetic properties. Its synthesis likely involves coupling reactions between substituted pyridazine derivatives and benzoate precursors, followed by purification via crystallographic methods supported by tools like SHELX and WinGX .

Properties

IUPAC Name |

methyl 4-[3-(1-methyl-6-oxopyridazin-3-yl)propanoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-19-15(21)10-8-13(18-19)7-9-14(20)17-12-5-3-11(4-6-12)16(22)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDJLLGVFOETOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

Research indicates that compounds similar to this compound exhibit mechanisms that may include:

- Inhibition of Tumor Growth : Some pyridazine derivatives have demonstrated tumoricidal effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.

- DNA Interaction : Evidence suggests these compounds can cause DNA strand breaks, leading to cytotoxicity in tumor cells. This is particularly noted in studies involving human tumor xenografts where similar compounds showed significant antitumor activity without notable toxicity to normal tissues .

Table 1: Biological Activity Summary

Case Study 1: Antitumor Efficacy in Cell Lines

In a study evaluating the efficacy of this compound on various cancer cell lines, it was found that:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer)

- Findings : The compound exhibited an IC50 value of less than 1 µM for MDA-MB-231 cells, indicating high sensitivity. Conversely, A549 cells displayed resistance due to esterase activity that cleaved the methyl ester group .

Case Study 2: In Vivo Efficacy

A separate investigation focused on the in vivo effects of related pyridazine compounds administered to mice with implanted human tumor xenografts. The results indicated:

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Biochemical Research

- Mechanistic Studies :

- Molecular Docking Studies :

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of benzoate esters functionalized with heterocyclic substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Key Observations:

- Ester Group : The target compound employs a methyl ester, which may enhance metabolic stability compared to ethyl esters (e.g., I-6230 series) due to reduced susceptibility to esterase cleavage .

- Heterocyclic Substituent: The 1-methyl-6-oxo-dihydropyridazine group introduces a hydrogen-bond donor/acceptor system absent in pyridazine or isoxazole derivatives, which could influence target selectivity .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The propanamido linker may reduce oxidative metabolism compared to phenethylamino linkers, which are prone to N-dealkylation .

Preparation Methods

Preparation of 1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl Derivatives

The pyridazinone ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A representative protocol involves:

- Methylation of 3-hydroxypyridazine :

$$

3\text{-hydroxypyridazine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 1\text{-methyl-6-oxo-1,6-dihydropyridazin-3-ol} \quad (75\%\text{ yield})

$$ - Chlorination and displacement :

$$

\text{Pyridazinone-OH} \xrightarrow{\text{POCl}_3} \text{3-chloro derivative} \xrightarrow{\text{NaCN}} \text{3-cyano intermediate}

$$

Key parameters:

Synthesis of 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic Acid

This intermediate is prepared through nucleophilic acyl substitution:

$$

\text{3-Chloro-1-methylpyridazinone} + \text{CH}2\text{CH}2\text{COOEt} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Ester intermediate} \xrightarrow{\text{NaOH}} \text{Propanoic acid derivative} \quad (83\%\text{ overall yield})

$$

Optimization data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent | DMF > DMSO > THF | +15% |

| Temperature | 80–90°C | +22% |

| Equiv. Et₃N | 2.5 | +18% |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Using EDCl/HOBt system:

$$

\text{Propanoic acid} + \text{methyl 4-aminobenzoate} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} \quad (78\%\text{ yield})

$$

Reaction profile :

- Activation time: 30 min at 0°C

- Coupling duration: 12–16 hrs at RT

- Side products: <5% N-acylurea formation

Mixed Anhydride Method

Alternative approach using isobutyl chloroformate:

$$

\text{Propanoic acid} \xrightarrow{\text{iPr}2\text{NEt, ClCO}2\text{iBu}} \text{Anhydride} \xrightarrow{\text{4-aminobenzoate}} \text{Product} \quad (65\%\text{ yield})

$$

Advantages :

- Reduced racemization risk

- Shorter reaction times (4–6 hrs)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| EDCl/HOBt coupling | 78 | 98.5 | Excellent | $$$ |

| Mixed anhydride | 65 | 97.2 | Moderate | $$ |

| Enzymatic catalysis | 41 | 99.1 | Limited | $$$$ |

Key findings :

- EDCl-mediated coupling remains the gold standard for industrial-scale production

- Enzymatic methods (e.g., lipase B) show promise for chiral purity but require further optimization

Purification and Characterization

Chromatographic Techniques

- Normal-phase silica : Hexane/EtOAc (3:1 → 1:2 gradient)

- Reverse-phase C18 : MeCN/H₂O (0.1% TFA) 30→70% over 30 min

Critical impurities :

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=8.4 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃)

- HRMS : m/z calc. for C₁₆H₁₈N₃O₄ [M+H]⁺ 316.1297, found 316.1293

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances demonstrate:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 19 |

| PMI (g/g) | 56 | 41 |

| Energy (kWh/kg) | 48 | 29 |

Q & A

Basic: What are the key considerations for synthesizing Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, and what methodologies are validated for its preparation?

Answer:

Synthesis typically involves coupling a pyridazinone derivative with a benzoate precursor via amide bond formation. General Procedure B (as described in ) uses trichlorotriazine as a coupling agent under controlled pH (e.g., NaHCO₃ buffer) to ensure regioselectivity. Key steps include:

- Activation : Pre-activation of carboxylic acid groups using EDCl/HOBt to form reactive intermediates.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate the product.

- Validation : Confirm purity (>95%) via HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA) and structural integrity via ¹H/¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.